molecular formula C33H56N7O17P3S B1244856 trans-Dodec-2-enoyl-CoA

trans-Dodec-2-enoyl-CoA

Cat. No. B1244856
M. Wt: 947.8 g/mol
InChI Key: IRFYVBULXZMEDE-DEEZISNZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-dodec-2-enoyl-CoA is an acyl-CoA having trans-dodec-2-enoyl as the S-acyl group. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a trans-2-enoyl-CoA and a dodecenoyl-CoA. It derives from a coenzyme A and a trans-2-dodecenoic acid. It is a conjugate acid of a trans-dodec-2-enoyl-CoA(4-).

Scientific Research Applications

Crystal Structure and Binding in Enzymatic Processes

The crystal structure of human mitochondrial Delta3-Delta2-enoyl-CoA isomerase, a key enzyme in the beta-oxidation of unsaturated fatty acids, reveals its unique binding mode for fatty acyl groups. This enzyme processes various trans-3-enoyl-CoA esters, including trans-Dodec-2-enoyl-CoA, to trans-2-enoyl-CoA (Partanen et al., 2004).

Enzymatic Activity and Stereospecificity

The activity of enoyl-CoA hydratase in fatty acid degradation, particularly its stereospecific hydration of trans-2-enoyl-CoA to yield 3-hydroxyacyl-CoA, is essential in understanding the biochemical pathways involving trans-Dodec-2-enoyl-CoA (Tsuchida et al., 2011).

Role in Lipid Synthesis and Metabolism

Trans-2-enoyl-CoA reductase, involved in mitochondrial synthesis of fatty acids, interacts with nuclear receptors like PPARα. This interaction is crucial for understanding the metabolic pathways involving trans-Dodec-2-enoyl-CoA and its regulatory mechanisms (Kim et al., 2014).

Structural Insights from Comparative Analysis

Comparative structural analysis of various enoyl-CoA hydratases and isomerases, including those processing trans-Dodec-2-enoyl-CoA, provides insight into the diverse modes of fatty acid moiety binding and enzymatic function in different species (Koski et al., 2004).

Novel Enzyme Families in Lipid Synthesis

The identification and characterization of enzymes like trans-2-enoyl-CoA reductase from Euglena gracilis, involved in unique lipid synthesis pathways, extend our understanding of the diverse roles of trans-Dodec-2-enoyl-CoA in various organisms (Hoffmeister et al., 2005).

properties

Product Name

trans-Dodec-2-enoyl-CoA

Molecular Formula

C33H56N7O17P3S

Molecular Weight

947.8 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-dodec-2-enethioate

InChI

InChI=1S/C33H56N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40/h12-13,20-22,26-28,32,43-44H,4-11,14-19H2,1-3H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48)/b13-12+/t22-,26-,27-,28+,32-/m1/s1

InChI Key

IRFYVBULXZMEDE-DEEZISNZSA-N

Isomeric SMILES

CCCCCCCCC/C=C/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CCCCCCCCCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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